molecular formula C11H12N2O3 B12980088 Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12980088
M. Wt: 220.22 g/mol
InChI Key: GKKXOZDWBHJPDL-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that features a furan ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-(thiophen-3-yl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-(pyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene and pyridine analogs. This uniqueness makes it a valuable scaffold in the development of new chemical entities with specific biological activities.

Properties

IUPAC Name

ethyl 3-(furan-3-yl)-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-13(2)12-10(9)8-4-5-15-7-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKXOZDWBHJPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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